synthesis and properties of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
synthesis and properties of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane
An In-depth Technical Guide to 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane: Synthesis, Properties, and Applications
Foreword: The Architectural Significance of a Phenyl-Vinyl Siloxane
In the landscape of advanced materials, organosiloxane chemistry provides a foundational platform for innovation. Among the vast library of siloxane monomers and oligomers, 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane stands out as a molecule of strategic importance. Its unique architecture—a compact disiloxane backbone flanked by robust phenyl groups and reactive vinyl terminals—offers a synergistic combination of high thermal stability, optical clarity, and versatile cross-linking capabilities. This guide, intended for researchers and material scientists, delves into the core aspects of this compound, moving from its synthesis to its functional properties and applications, with an emphasis on the underlying chemical principles that govern its behavior.
Molecular Structure and Physicochemical Profile
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane (CAS No: 18769-05-6) is an organosiloxane compound characterized by a central Si-O-Si linkage.[1][2] Each silicon atom is bonded to two phenyl groups and one vinyl group. The phenyl groups are bulky and sterically hindering, which imparts significant thermal and oxidative stability, while the terminal vinyl groups provide reactive sites for polymerization and cross-linking.[1]
Core Properties
A summary of the essential physicochemical properties is presented below, providing a quantitative snapshot of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₆OSi₂ | [1][2] |
| Molecular Weight | 446.68 g/mol | [1] |
| Appearance | Solid | [2] |
| Synonyms | 1,3-Diethenyl-1,1,3,3-tetraphenyldisiloxane | [1][2] |
Spectroscopic Signature
Characterization of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane relies on standard spectroscopic techniques. The expected spectral features are:
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¹H NMR: Resonances corresponding to the vinyl protons (typically in the 5.5-6.5 ppm range) and the aromatic protons of the phenyl groups (typically 7.2-7.8 ppm). The integration ratio between these two regions is a key indicator of purity.
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FT-IR: Characteristic absorption bands include the strong Si-O-Si stretching vibration (around 1060-1080 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), and Si-C₆H₅ vibrations (around 1430 cm⁻¹ and 1130 cm⁻¹).
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²⁹Si NMR: A single resonance is expected in the region characteristic of D-type siloxane units (R₂SiO), providing direct confirmation of the silicon environment.
Synthesis Pathway: Controlled Hydrolytic Condensation
The most direct and industrially relevant synthesis of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is achieved through the controlled hydrolysis and subsequent condensation of diphenylvinylchlorosilane ((C₆H₅)₂Si(CH=CH₂)Cl). The reactivity of the silicon-chlorine bond is the cornerstone of this process.[3]
Reaction Mechanism
The synthesis is a two-step process occurring in a single pot:
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Hydrolysis: The Si-Cl bond is highly susceptible to nucleophilic attack by water. This rapid and exothermic reaction cleaves the bond to form a silanol intermediate (diphenylvinylsilanol) and hydrochloric acid (HCl).[3][4] The presence of a base (e.g., pyridine, triethylamine, or even carefully controlled addition to a bicarbonate solution) is crucial to neutralize the HCl byproduct, which would otherwise catalyze uncontrolled condensation.
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Condensation: The newly formed silanols are unstable and readily condense. Two molecules of diphenylvinylsilanol react, eliminating a molecule of water to form the stable Si-O-Si linkage of the target disiloxane.
The overall reaction pathway is illustrated below.
Caption: Synthesis via hydrolysis of diphenylvinylchlorosilane.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by ensuring controlled conditions that favor the formation of the desired disiloxane over polymeric side products.
Materials & Equipment:
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Diphenylvinylchlorosilane (≥97%)
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Toluene, anhydrous
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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System Inerting: Assemble the glassware and purge with an inert gas (e.g., nitrogen or argon). This is critical to prevent premature hydrolysis from atmospheric moisture.[3]
-
Reagent Preparation: In the dropping funnel, prepare a solution of diphenylvinylchlorosilane in anhydrous toluene (e.g., 1 part silane to 2 parts toluene by volume).
-
Reaction Setup: Charge the three-neck flask with a 10% aqueous solution of sodium bicarbonate. The bicarbonate acts as both the water source for hydrolysis and the acid scavenger. Cool the flask to 0-5 °C using an ice bath.
-
Controlled Addition (Causality): Begin vigorous stirring of the bicarbonate solution. Add the chlorosilane solution dropwise from the funnel over a period of 1-2 hours. Rationale: The slow addition rate and low temperature are essential to manage the exothermicity of the hydrolysis reaction and to maintain a high dilution, which kinetically favors the formation of the dimeric disiloxane over longer polymer chains.
-
Reaction & Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the condensation is complete.
-
Work-up & Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with deionized water (2x) and then a saturated brine solution. This removes any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) if necessary.
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Chemical Reactivity and Core Applications
The utility of 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane stems from the dual nature of its structure: the stable phenyl groups and the reactive vinyl groups.
The Role of the Vinyl Groups: A Gateway to Polymerization
The terminal vinyl groups are the molecule's functional handles, enabling it to participate in addition polymerization reactions. The most significant of these is hydrosilylation.
Hydrosilylation: This is a platinum-catalyzed reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group. This reaction is exceptionally efficient and forms the basis of "addition-cure" silicone chemistry. When 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is mixed with a polymer containing Si-H groups (e.g., a hydride-functionalized polysiloxane), a stable, cross-linked network is formed.
Caption: Hydrosilylation cross-linking mechanism.
Applications in Advanced Materials
The unique combination of properties makes this molecule a valuable component in several high-performance material systems.
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High-Thermal-Stability Silicone Elastomers: The incorporation of phenyl groups into a silicone network disrupts crystallization and significantly raises the thermal decomposition temperature. Using this compound as a cross-linker results in elastomers that maintain their mechanical properties at extreme temperatures (both high and low).
-
LED Encapsulants and Optical Resins: The phenyl groups contribute to a high refractive index, a desirable property for optical applications. The stable siloxane backbone ensures excellent transparency and resistance to yellowing upon exposure to heat and UV radiation, making it ideal for encapsulating light-emitting diodes (LEDs).[1]
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Coatings and Sealants: Materials formulated with this disiloxane exhibit enhanced resistance to weathering, UV degradation, and moisture.[1]
-
Reactive Intermediate: It serves as a well-defined building block for synthesizing more complex, high-molecular-weight phenyl and vinyl-functional silicone polymers and resins.[2]
Safety and Handling
While 1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is not classified as hazardous under GHS-US regulations, standard laboratory safety practices are essential.[2]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, alkalis, metal salts, and precious metals, as these can catalyze unintended reactions.[2]
Conclusion
1,1,3,3-Tetraphenyl-1,3-divinyldisiloxane is more than just a chemical intermediate; it is a molecular design element. Its synthesis via controlled hydrolysis is a robust and scalable process. The resulting molecule provides a pre-packaged combination of extreme thermal stability from its phenyl substituents and versatile reactivity from its vinyl groups. This unique profile secures its role in the formulation of next-generation silicone materials where performance under demanding conditions is paramount. For the materials scientist, it represents a critical tool for tailoring the properties of silicone networks to meet the challenges of advanced optical, electronic, and aerospace applications.
References
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1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Gelest, Inc.[Link]
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1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST WebBook.[Link]
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1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS. Cofoe.[Link]
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1,3-DIVINYLTETRAPHENYLDISILOXANE, 95%. Gelest, Inc.[Link]
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1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST WebBook.[Link]
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1,1,3,3-Tetraphenyl-1,3-disiloxanediol. PubChem.[Link]
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Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate.[Link]
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SAFETY DATA SHEET - Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution. Fisher Scientific.[Link]
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Disiloxane, 1,1,3,3-tetramethyl-. NIST WebBook.[Link]
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Hydrolysis of dichlorodiphenylsilane (Expt 3 Part 2). YouTube.[Link]
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1,3‐Divinyltetramethyldisiloxane. ResearchGate.[Link]
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1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Wikipedia.[Link]
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Dichlorodiphenylsilane. PubChem.[Link]
